2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBIIHMSDDIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antitubercular, antibacterial, antifungal, and anticancer activities based on recent studies.
- IUPAC Name : 6-isopropyl-2-methylene-2,3-dihydroimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
- Molecular Formula : C₉H₁₁N₃OS
- Molecular Weight : 209.27 g/mol
- CAS Number : 1427378-80-0
Antitubercular Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit potent antitubercular activity. A study synthesized various compounds and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. Among these compounds, several showed significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5c | 3.125 | Potent |
| 5d | 3.125 | Potent |
| 5l | 6.25 | Moderate |
| 5p | >6.25 | Weak |
Antibacterial Activity
The compound has also been screened for antibacterial properties against various strains. In vitro studies indicated that certain derivatives exhibited strong activity against Escherichia coli and Bacillus cereus. Notably, compounds with specific substitutions on the imidazo ring enhanced antibacterial efficacy significantly .
Antifungal Activity
In addition to its antibacterial properties, the compound demonstrated antifungal activity against Aspergillus niger and Penicillium wortmanni. The screening results indicated that some derivatives inhibited fungal growth effectively at relatively low concentrations .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. In particular, research focusing on trisubstituted variants showed promising results against murine leukemia cells (L1210/0) and human T-lymphocyte cells (Molt4/C8 and CEM/0). The structure-activity relationship (SAR) analysis suggested that specific substitutions significantly influenced the anticancer activity of these compounds .
| Cell Line | Compound Tested | % Inhibition |
|---|---|---|
| L1210/0 | Trisubstituted | 70% |
| Molt4/C8 | Trisubstituted | 65% |
| CEM/0 | Trisubstituted | 60% |
Case Studies
A notable study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activities comprehensively. The findings indicated that compounds with a p-substituted phenyl group exhibited enhanced antitubercular activity compared to others lacking this substitution. Additionally, the presence of electron-withdrawing groups like chloro or nitro on the aromatic rings played a critical role in modulating biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant anticancer properties. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural similarity suggests that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde could also possess similar bioactivity against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study on related imidazole compounds demonstrated that certain derivatives inhibited the growth of human pancreatic cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest in the G2/M phase. Such findings suggest that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde might be explored further for its potential as an anticancer agent.
Pesticidal Properties
Compounds with imidazole structures are known for their pesticidal properties. Preliminary research suggests that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde may have potential as a pesticide or herbicide due to its bioactive nature.
Case Study: Herbicidal Activity
In studies evaluating the herbicidal activity of similar thiadiazole compounds, significant inhibition of weed growth was observed at specific concentrations. This indicates that further exploration into the herbicidal properties of 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde could lead to effective agricultural solutions.
Comparison with Similar Compounds
Anti-Tubercular Activity
Key Trends :
Cytotoxic Activity
Key Trends :
Anti-Inflammatory Activity
Key Trends :
Antimicrobial and Antifungal Activity
Key Trends :
- Nitrofuran or benzimidazole hybrids expand antimicrobial coverage .
- Chlorine or nitro groups modulate activity: Cl enhances potency, while NO2 reduces it .
Structural and Functional Insights
- Position 2 : Methyl or trifluoromethyl groups improve metabolic stability and target binding .
- Position 5: Carbaldehyde enables versatile derivatization (e.g., Knoevenagel condensation with thiazolidinediones for antidiabetic activity ).
- Position 6 : Bulky substituents (isopropyl, aryl) enhance lipophilicity, improving membrane permeability .
Preparation Methods
Specific Synthesis of the Target Compound
A detailed synthesis of 2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazole-5-carbaldehyde can be outlined as follows:
Starting Materials : 2-amino-5-substituted-1,3,4-thiadiazole derivatives are used as the core building blocks. The substituent at position 5 is typically selected to facilitate further functionalization.
Cyclization Reaction : The key step involves cyclization with a suitable aldehyde or equivalent reagent under reflux conditions, forming the imidazo ring fused to the thiadiazole. For the isopropyl group at position 6, an appropriate ketone such as acetone or an isopropyl-substituted aldehyde can be used.
Introduction of the Formyl Group : The aldehyde functionality at position 5 is introduced via a Vilsmeier-Haack reaction, which involves treatment of the imidazo[2,1-b]thiadiazole intermediate with a Vilsmeier reagent (formed from DMF and POCl3). This step selectively formylates the heterocyclic ring at the 5-position to yield the carbaldehyde derivative.
Purification and Characterization : The final compound is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.
Representative Synthetic Route (Summary Table)
Alternative and Green Synthesis Methods
Recent advances have introduced greener and more efficient synthetic strategies for imidazo[2,1-b]thiadiazole derivatives, which may be applicable to the target compound:
Microwave-Assisted One-Pot Synthesis : This method uses microwave irradiation in polyethylene glycol (PEG-400) and water as solvents, enabling rapid and environmentally friendly synthesis without the need for catalysts or organic solvents.
Isocyanide-Based Three-Component Reactions : These one-pot reactions combine isocyanides, aldehydes, and thiadiazole derivatives under catalyst-free conditions to form imidazothiadiazole scaffolds efficiently.
Water-Mediated One-Pot Reactions : Some syntheses have been reported using water as the solvent in multi-component reactions to produce imidazothiadiazole derivatives, enhancing sustainability and reducing hazardous waste.
These methods offer potential for improved yields, reduced reaction times, and lower environmental impact, although specific adaptation for the 2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazole-5-carbaldehyde requires experimental validation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core Starting Material | 2-amino-5-substituted-1,3,4-thiadiazole |
| Cyclization Conditions | Reflux with aldehyde/ketone in suitable solvent |
| Formylation Method | Vilsmeier-Haack reaction (DMF + POCl3) |
| Typical Yields | 50–70% |
| Purification Techniques | Recrystallization, chromatography |
| Characterization | IR, 1H NMR, 13C NMR, Mass Spectrometry |
| Alternative Methods | Microwave-assisted, one-pot, green chemistry approaches |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
